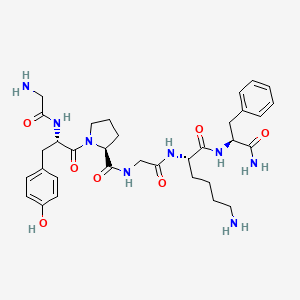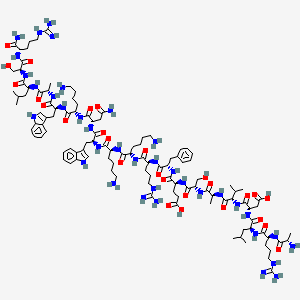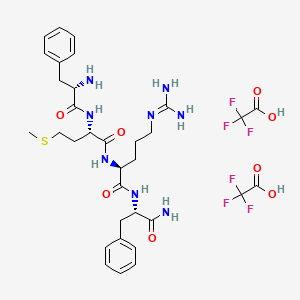
151705-84-9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 151705-84-9 is known as LCMV gp33-41 . It is a carboxyl-extended 11-amino-acid-long peptide . This peptide sequence is derived from the lymphocytic choriomeningitis virus (LCMV) and is restricted by MHC class I H-2Db molecules . It is presented to cytotoxic T lymphocytes .
Molecular Structure Analysis
The molecular formula of LCMV gp33-41 is C48H73N11O13S . The molecular weight is 1044.22 . The peptide sequence is KAVYNFATM .
Physical And Chemical Properties Analysis
LCMV gp33-41 is soluble in water . It should be stored at -20°C .
Applications De Recherche Scientifique
Scientific Research and Technological Applications
Technological Advancements in Research : Technological devices and services, including those enabled by scientific research, significantly influence modern life. Research in areas such as genomics, synthetic biology, and nanotechnology is often accompanied by studies on their broader societal implications and public engagement efforts (Schuurbiers & Fisher, 2009).
Innovative Techniques and Applications : New techniques emerging from one scientific area can have applications reaching well beyond their original discipline. For instance, CRISPR-Cas, initially identified for genome editing in prokaryotic genome sequences, is now widely used in animals and plants, illustrating how technical advances lead to conceptual breakthroughs in various scientific domains (Zhang & Li, 2012).
Scientific Software Frameworks : Scientific research applications often involve complex software development, utilizing toolkits and frameworks for grid-enabling existing applications or developing new ones. This approach contrasts with traditional methods where scientific software was written from scratch (Appelbe et al., 2007).
Enhancing Scientific Collaboration and Data Management
Crowdsourcing in Scientific Research : Crowdsourced scientific initiatives, where research is horizontally distributed, can maximize resources, promote inclusiveness, and increase rigor and reliability. Such approaches enable tackling ambitious projects that would not be feasible under the standard research model (Uhlmann et al., 2019).
Hackathons for Knowledge Transfer : Hackathons can enhance collaborative science, enabling peer review before the publication of results, cross-validating study designs or datasets, and driving reproducibility of scientific analyses (Ghouila et al., 2018).
Implications for Scientific Education and Policy
Education and Outreach in Science : The structure, legitimacy, and efficacy of the scientific research process significantly influence the use and utility of science in society. Public participation in scientific research aims at enhancing both public knowledge and understanding of science and the efficacy of scientific research practices (Haywood & Besley, 2014).
Data Sharing Practices Among Scientists : Understanding data sharing practices and perceptions among scientists is crucial in the era of collaborative, data-intensive scientific research. Issues like data accessibility, discovery, reuse, and preservation are integral to the research process and its impact (Tenopir et al., 2011).
Translational Research in Nursing Science : Translational research, applying scientific findings to clinical practice, is vital for addressing complex healthcare challenges. Nurse scientists, with their expertise in studying individual responses to illness, play a crucial role in this field (Grady, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
151705-84-9 |
|---|---|
Formule moléculaire |
C₄₈H₇₃N₁₁O₁₃S |
Poids moléculaire |
1044.22 |
Séquence |
One Letter Code: KAVYNFATM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










